

Protocol for dissolving Rock-IN-7 for experimental use

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Compound of Interest		
Compound Name:	Rock-IN-7	
Cat. No.:	B12382983	Get Quote

Application Notes and Protocols for Rock-IN-7

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rock-IN-7 is a potent inhibitor of Rho-associated coiled-coil kinase (ROCK). The ROCK signaling pathway plays a crucial role in regulating a variety of cellular processes, including cell adhesion, migration, proliferation, and apoptosis.[1][2] Dysregulation of the ROCK pathway is implicated in various diseases, making ROCK inhibitors like **Rock-IN-7** valuable tools for basic research and potential therapeutic development.[1][2]

These application notes provide a detailed protocol for the dissolution of **Rock-IN-7** and its experimental use in cell culture, with a focus on assays related to cell survival and migration.

Data Presentation Chemical Information



Property	Value
Chemical Name	Rock-IN-7
Target	ROCK Kinase
Molecular Formula	C17H17N3O2S
Molecular Weight	327.40 g/mol
CAS Number	2376635-95-7

Comparative Potency of ROCK Inhibitors

Specific IC_{50} values for **Rock-IN-7** are not readily available in the public domain. The following table provides IC_{50} values for other commonly used ROCK inhibitors to serve as a reference.

Inhibitor	ROCK1 IC50 (nM)	ROCK2 IC50 (nM)	Notes
Y-27632	140 - 220	140 - 220	A widely used, selective ROCK inhibitor.
RKI-1447	14.5	6.2	A potent inhibitor of both ROCK1 and ROCK2.[3]
GSK429286A	14	63	A selective inhibitor of ROCK1 and ROCK2.
Fasudil	10,700	-	A potent ROCK inhibitor.
KD025 (SLx-2119)	24,000	105	A selective ROCK2 inhibitor with over 200-fold selectivity for ROCK2 over ROCK1.



IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols Preparation of Rock-IN-7 Stock Solution

Materials:

- Rock-IN-7 powder
- Dimethyl sulfoxide (DMSO), cell culture grade
- Sterile microcentrifuge tubes or vials
- · Vortex mixer

Protocol:

- Calculate the required amount: To prepare a 10 mM stock solution, use the following formula:
 Mass (mg) = 10 mM * 327.40 g/mol * Volume (L) For 1 mL (0.001 L) of 10 mM stock solution,
 you will need 3.274 mg of Rock-IN-7.
- Dissolution:
 - Aseptically weigh the required amount of Rock-IN-7 powder and place it in a sterile microcentrifuge tube.
 - Add the calculated volume of DMSO to the tube.
 - Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath for a few minutes can aid dissolution if necessary.
- Aliquoting and Storage:
 - Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 μL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles.



Store the aliquots at -20°C for up to 6 months or at -80°C for long-term storage (up to 1-2 years). Once an aliquot is thawed, it is recommended to use it immediately and discard any unused portion.

Preparation of Working Solution for Cell Culture

Materials:

- 10 mM Rock-IN-7 stock solution in DMSO
- Pre-warmed complete cell culture medium

Protocol:

- Thaw an aliquot of the 10 mM **Rock-IN-7** stock solution at room temperature.
- Dilute the stock solution directly into the pre-warmed cell culture medium to the desired final concentration. A common working concentration for ROCK inhibitors is 10 μM.
 - \circ To prepare a 10 μ M working solution, dilute the 10 mM stock solution 1:1000 in the culture medium (e.g., add 1 μ L of 10 mM stock to 1 mL of medium).
- Mix the working solution gently by pipetting up and down or swirling the culture vessel.
- Important: The final concentration of DMSO in the culture medium should be kept below 0.5% to avoid cytotoxicity. The 1:1000 dilution recommended above results in a final DMSO concentration of 0.1%.

General Cell Culture Protocol with Rock-IN-7

This protocol is particularly useful for improving cell survival after single-cell dissociation (e.g., after trypsinization for passaging or for single-cell cloning) and for recovery from cryopreservation.

Protocol:

• Prepare your cell culture plates or flasks as required for your specific cell line.



- Dissociate the cells using your standard protocol (e.g., trypsin-EDTA).
- Resuspend the cells in complete culture medium.
- Add **Rock-IN-7** to the cell suspension to a final concentration of 10 μM.
- Seed the cells into the prepared culture vessels.
- Incubate the cells under standard conditions (e.g., 37°C, 5% CO₂).
- Rock-IN-7 is typically used for the first 24 hours after cell seeding. After this period, the
 medium should be replaced with fresh complete medium without the inhibitor.

Cell Migration Assay (Wound Healing/Scratch Assay)

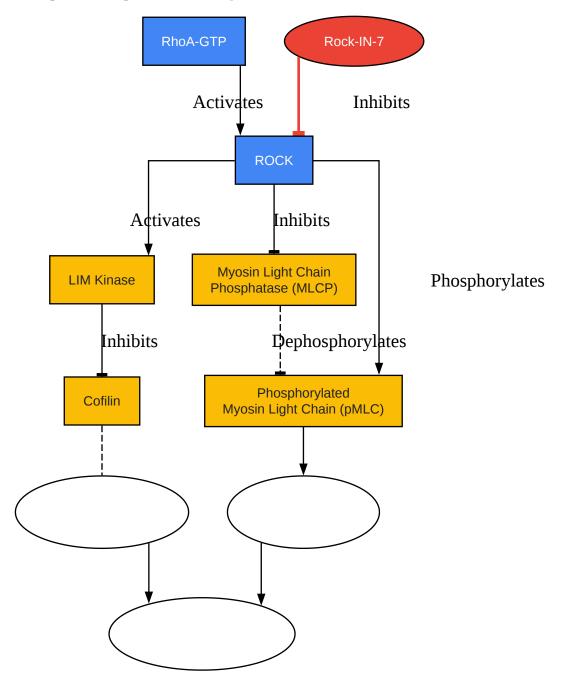
Protocol:

- Seed cells in a 6-well plate and grow them to a confluent monolayer.
- Create a "scratch" or cell-free gap in the monolayer using a sterile 200 μL pipette tip.
- Wash the wells with sterile PBS to remove detached cells.
- Replace the PBS with complete culture medium containing either the vehicle control (DMSO at the same final concentration as the Rock-IN-7 treatment) or Rock-IN-7 at the desired experimental concentration (e.g., 1-20 μM).
- Image the scratch at time 0.
- Incubate the plate under standard conditions.
- Image the same field of view at regular intervals (e.g., 6, 12, 24 hours) to monitor cell migration into the scratch.
- Quantify the rate of wound closure by measuring the area of the cell-free gap at each time point.

Signaling Pathways and Workflows



ROCK Signaling Pathway

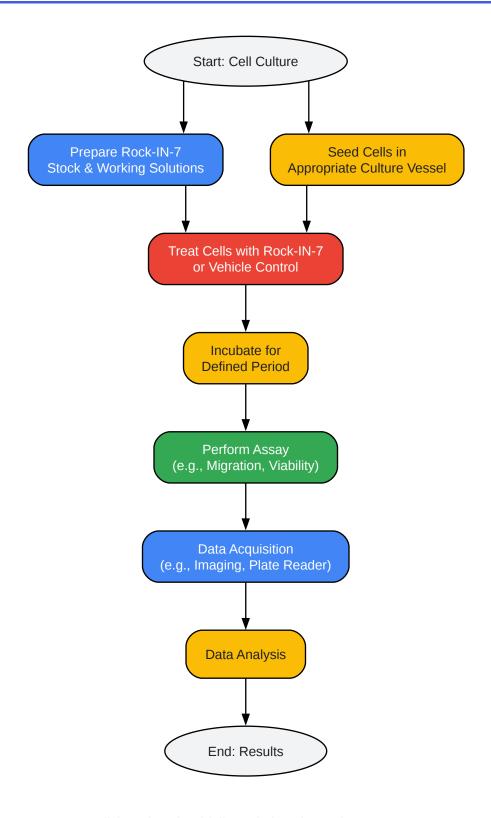


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Caption: The ROCK signaling pathway and the inhibitory action of Rock-IN-7.

Experimental Workflow for Cell-Based Assays





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